molecular formula C19H23N B2539386 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 878973-23-0

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2539386
CAS RN: 878973-23-0
M. Wt: 265.4
InChI Key: RHGWAUGRQYSLSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline” is C27H29NO . Its molecular weight is 383.53 .

Scientific Research Applications

Neurological Research

  • Tetrahydroisoquinoline derivatives, including those structurally similar to 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, have been identified in Parkinsonian and normal human brains. Their presence and elevated levels in Parkinsonian brains suggest a potential role as endogenous neurotoxins, possibly contributing to the induction of Parkinson’s disease (Niwa et al., 1987).

Chemical Synthesis and Reactivity

  • Tetrahydroquinoline derivatives are key in synthesizing stable nitroxyl radicals, which have been examined using EPR spectroscopy (Shikhaliev et al., 1988).
  • Research on ring-chain tautomerism in tetrahydroquinolines provides insights into the dynamics of molecular structures in organic chemistry (Sinkkonen et al., 2003).
  • Photolysis studies of dihydroquinolines, including tetramethyl variants, have revealed unique dual reactivity patterns, contributing to understanding molecular interactions under specific conditions (Nekipelova et al., 2002).

Material Science and Electronics

  • Tetrahydroquinoline-based compounds are being investigated as potential multifunctional emissive materials, with studies focusing on their electronic properties and emission characteristics (Malinauskas et al., 2009).

Pharmaceutical and Biological Research

  • Comparative studies of tetrahydroquinolines have evaluated their cytotoxic, genotoxic, and antioxidant effects, indicating their potential as preservatives and in various pharmaceutical applications (Blaszczyk & Skolimowski, 2006).
  • Synthesis of tetrahydroquinoline derivatives has been explored for their potential inhibitory effects on various biological targets, including inflammatory, cancer, and microbial proteins, showing promise in medicinal chemistry (Nair et al., 2014).

Environmental Science

  • Tetrahydroquinoline derivatives have been synthesized and tested for pesticidal activities, highlighting their potential application in agriculture and pest control (Kuznetsov et al., 1995).

Catalysis and Green Chemistry

  • Studies in catalysis have shown that tetrahydroquinoline derivatives can be utilized in asymmetric hydrogenation, which is significant in producing optically active pharmaceuticals and natural products (Wang et al., 2011).

properties

IUPAC Name

2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWAUGRQYSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

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